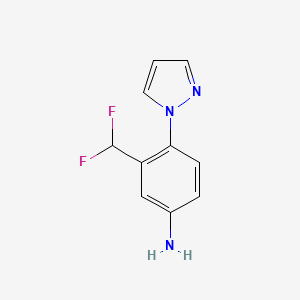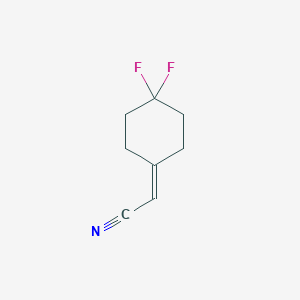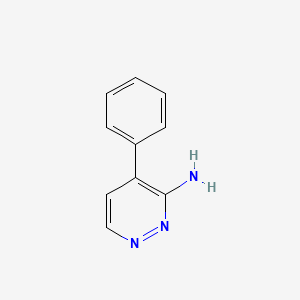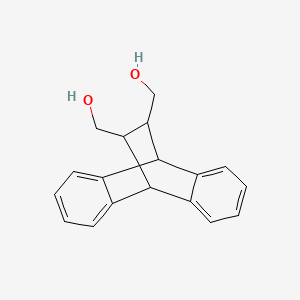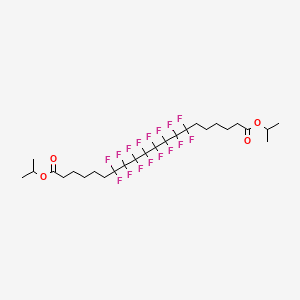![molecular formula C10H15BrN5O13P3 B12078723 [[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoadenosine 5’-triphosphate is a modified form of adenosine triphosphate (ATP) where a bromine atom is substituted at the eighth position of the adenine ring. This compound is widely used as an ATP analogue in biochemical research to study ATP-site binding effects on receptor and enzyme function and specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine 5’-triphosphate typically involves the bromination of adenosine triphosphate. The reaction is carried out by treating adenosine triphosphate with bromine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromoadenosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: Similar to ATP, it can be hydrolyzed to adenosine diphosphate and adenosine monophosphate.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines in aqueous or organic solvents.
Hydrolysis: Catalyzed by enzymes like ATPases under physiological conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Adenosine diphosphate and adenosine monophosphate.
Wissenschaftliche Forschungsanwendungen
8-Bromoadenosine 5’-triphosphate is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the binding effects on ATP-site receptors and enzymes.
Industry: Utilized in biochemical assays and as a tool for studying enzyme kinetics and receptor functions.
Wirkmechanismus
8-Bromoadenosine 5’-triphosphate exerts its effects by mimicking the natural substrate ATP. It binds to ATP receptors and enzymes, influencing their activity. The bromine substitution at the eighth position alters the binding affinity and specificity, providing insights into the molecular interactions at the ATP-binding sites . It acts as a P2X purinoceptor agonist, similar to ATP, and can stimulate phospholipase C activation and exocytosis in certain cell types .
Vergleich Mit ähnlichen Verbindungen
8-Bromoadenosine 5’-monophosphate: A monophosphate analogue with similar bromine substitution.
8-Bromoadenosine 3’,5’-cyclic monophosphate: A cyclic monophosphate analogue used in similar biochemical studies.
Uniqueness: 8-Bromoadenosine 5’-triphosphate is unique due to its triphosphate structure, which closely mimics ATP, making it particularly useful for studying ATP-dependent processes. Its ability to act as a P2X receptor agonist and its cytotoxic effects on certain cancer cells further distinguish it from other analogues .
Eigenschaften
IUPAC Name |
[[5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O13P3/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,17-18H,2H2,(H,22,23)(H,24,25)(H2,12,13,15)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZIRTYVMLUIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
